molecular formula C18H16BrNO5 B13991204 N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide CAS No. 49715-59-5

N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B13991204
CAS No.: 49715-59-5
M. Wt: 406.2 g/mol
InChI Key: KLXRUBVJDFBFGJ-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the bromination of 1,3-benzodioxole followed by a coupling reaction with an acetamide derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Bromo-substituted acetamides: Compounds with bromine atoms and acetamide groups.

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide is unique due to its dual benzodioxole structure and bromine substitution, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

49715-59-5

Molecular Formula

C18H16BrNO5

Molecular Weight

406.2 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C18H16BrNO5/c19-13-8-17-16(24-10-25-17)6-12(13)7-18(21)20-4-3-11-1-2-14-15(5-11)23-9-22-14/h1-2,5-6,8H,3-4,7,9-10H2,(H,20,21)

InChI Key

KLXRUBVJDFBFGJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC(=O)CC3=CC4=C(C=C3Br)OCO4

Origin of Product

United States

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